molecular formula C15H12O5 B14164512 5,7,2'-Trihydroxyflavanone CAS No. 120980-68-9

5,7,2'-Trihydroxyflavanone

Cat. No.: B14164512
CAS No.: 120980-68-9
M. Wt: 272.25 g/mol
InChI Key: LSLXUDALHVEMQB-UHFFFAOYSA-N
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Description

5,7,2’-Trihydroxyflavanone is a naturally occurring flavonoid compound found in various plants. It belongs to the flavanone subclass of flavonoids, which are known for their diverse biological activities. The compound has the molecular formula C15H12O5 and a molecular weight of 272.26 g/mol . It is characterized by the presence of three hydroxyl groups at positions 5, 7, and 2’ on the flavanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,2’-Trihydroxyflavanone can be achieved through several methods. One common approach involves the use of flavanone precursors, which undergo hydroxylation reactions to introduce the hydroxyl groups at the desired positions. For example, the synthesis of related flavanones like naringenin (4’,5,7-trihydroxyflavanone) involves steps such as acetylation, Fries rearrangement, Claisen-Schmidt condensation, and demethylation .

Industrial Production Methods

Industrial production of 5,7,2’-Trihydroxyflavanone may involve large-scale extraction from plant sources or chemical synthesis. The extraction process typically involves the use of solvents to isolate the compound from plant materials, followed by purification steps such as chromatography. Chemical synthesis on an industrial scale would require optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,7,2’-Trihydroxyflavanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the flavanone structure can be reduced to form dihydroflavanones.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents like acyl chlorides or alkyl halides under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 5,7,2’-Trihydroxyflavanone can yield quinones, while reduction can produce dihydroflavanones. Substitution reactions can lead to the formation of esters or ethers.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,7,2’-Trihydroxyflavanone involves its ability to scavenge free radicals and inhibit oxidative stress. The hydroxyl groups on the flavanone structure play a crucial role in neutralizing reactive oxygen species (ROS) and preventing cellular damage. Additionally, the compound may modulate various signaling pathways involved in inflammation and cell survival .

Comparison with Similar Compounds

Similar Compounds

    Naringenin (4’,5,7-Trihydroxyflavanone): Similar in structure but with a hydroxyl group at the 4’ position instead of 2’.

    Apigenin (5,7,4’-Trihydroxyflavone): A flavone with hydroxyl groups at positions 5, 7, and 4’.

    Hesperidin (3,5,7-Trihydroxyflavanone 7-rhamnoglucoside): A glycoside derivative with additional sugar moieties

Uniqueness

5,7,2’-Trihydroxyflavanone is unique due to the specific positioning of its hydroxyl groups, which may confer distinct biological activities and reactivity compared to other flavonoids. Its unique structure allows for specific interactions with molecular targets and pathways, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

120980-68-9

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

5,7-dihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O5/c16-8-5-11(18)15-12(19)7-13(20-14(15)6-8)9-3-1-2-4-10(9)17/h1-6,13,16-18H,7H2

InChI Key

LSLXUDALHVEMQB-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3O

Origin of Product

United States

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